Cas no 139541-34-7 (6-isobutylpyrimidine-2,4(1H,3H)-dione)

6-Isobutylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in pharmaceutical and chemical research. Its structure features a substituted pyrimidine core, which may serve as a key intermediate in the synthesis of bioactive compounds or nucleoside analogs. The isobutyl group enhances lipophilicity, potentially improving membrane permeability in drug design. This compound’s stability under standard conditions makes it suitable for further functionalization or mechanistic studies. Its well-defined molecular architecture allows for precise modifications, supporting investigations in medicinal chemistry or material science. Analytical-grade purity ensures reliability in experimental settings, while its synthetic versatility enables exploration of structure-activity relationships.
6-isobutylpyrimidine-2,4(1H,3H)-dione structure
139541-34-7 structure
Product Name:6-isobutylpyrimidine-2,4(1H,3H)-dione
CAS No:139541-34-7
MF:C8H12N2O2
MW:168.193081855774
CID:1274331
Update Time:2025-06-13

6-isobutylpyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione, 6-(2-methylpropyl)-
    • 6-isobutylpyrimidine-2,4(1H,3H)-dione
    • Inchi: 1S/C8H12N2O2/c1-5(2)3-6-4-7(11)10-8(12)9-6/h4-5H,3H2,1-2H3,(H2,9,10,11,12)
    • InChI Key: VYASQHCIMSCHQU-UHFFFAOYSA-N
    • SMILES: O=C1NC(C=C(CC(C)C)N1)=O

Computed Properties

  • Exact Mass: 168.08996

Experimental Properties

  • PSA: 58.2

6-isobutylpyrimidine-2,4(1H,3H)-dione Pricemore >>

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Additional information on 6-isobutylpyrimidine-2,4(1H,3H)-dione

Introduction to 6-isobutylpyrimidine-2,4(1H,3H)-dione (CAS No. 139541-34-7)

6-isobutylpyrimidine-2,4(1H,3H)-dione, identified by the Chemical Abstracts Service Number (CAS No.) 139541-34-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrimidine derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of 6-isobutylpyrimidine-2,4(1H,3H)-dione features a pyrimidine core substituted with an isobutyl group at the 6-position and carbonyl groups at the 2- and 4-positions, which contributes to its unique chemical properties and reactivity.

The 6-isobutylpyrimidine-2,4(1H,3H)-dione structure is characterized by its ability to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry. The presence of the isobutyl group introduces steric hindrance and influences electronic distribution across the molecule, which can modulate its interactions with biological targets. Furthermore, the dione functionality at the 2- and 4-positions enhances its reactivity toward nucleophiles, enabling diverse functionalization strategies that are pivotal in drug discovery and development.

In recent years, 6-isobutylpyrimidine-2,4(1H,3H)-dione has been extensively studied for its pharmacological potential. Pyrimidine derivatives are well-documented for their role in various biological processes, including DNA synthesis, enzyme inhibition, and signal transduction. The specific substitution pattern in 6-isobutylpyrimidine-2,4(1H,3H)-dione has been explored for its ability to interact with biological macromolecules such as proteins and enzymes. This interaction is often key to its therapeutic effects.

One of the most compelling aspects of 6-isobutylpyrimidine-2,4(1H,3H)-dione is its utility as a scaffold for designing novel therapeutic agents. Researchers have leveraged its structural features to develop compounds with enhanced binding affinity and selectivity toward specific biological targets. For instance, studies have demonstrated that derivatives of 6-isobutylpyrimidine-2,4(1H,3H)-dione can exhibit inhibitory activity against certain kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. These findings highlight the compound's potential as a lead molecule in medicinal chemistry.

The synthesis of 6-isobutylpyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of the isobutyl group at the 6-position typically involves alkylation reactions, while the formation of the dione moiety at the 2- and 4-positions often requires oxidation or condensation reactions. Advanced synthetic methodologies have been employed to optimize these steps, ensuring scalability for industrial applications.

From a computational chemistry perspective,6-isobutylpyrimidine-2,4(1H,3)dione has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies provide insights into binding modes and energetics, which are crucial for rational drug design. The integration of experimental data with computational predictions has allowed researchers to refine their understanding of how this compound interacts with proteins and enzymes at an atomic level.

The pharmacokinetic properties of 6-isobutylpyrimidine-2,4(1H,3)dione are also of great interest. Studies have investigated its absorption, distribution, metabolism, excretion, (ADME) profile to assess its potential as a drug candidate. Understanding these properties is essential for predicting how the compound will behave in vivo and for optimizing dosing regimens. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to analyze these parameters accurately.

In conclusion,6—isobutylpyrimidine—2,4(1—<0xE9><0xA9><0x9D><0xE9><0xA9><0xA8>)—<0xE9><0xA9><0xB3>one (CAS No. 139541—34—7) represents a promising compound in pharmaceutical research due to its unique structural features and biological activities. Its potential as a scaffold for drug development underscores the importance of continued investigation into pyrimidine derivatives like this one. As research progresses, scientists are likely to uncover even more about its therapeutic applications, further solidifying its role in modern medicine.

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